ETHYL (2E)-5-(4-METHOXYPHENYL)-2-{[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Description
Ethyl 2-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]-5-(4-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolopyrimidine core, which is known for its biological activity.
Properties
Molecular Formula |
C34H33N5O6S |
|---|---|
Molecular Weight |
639.7 g/mol |
IUPAC Name |
ethyl (2E)-5-(4-methoxyphenyl)-2-[[2-(4-methylpiperazin-1-yl)-5-nitrophenyl]methylidene]-3-oxo-7-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C34H33N5O6S/c1-4-45-33(41)29-30(22-8-6-5-7-9-22)35-34-38(31(29)23-10-13-26(44-3)14-11-23)32(40)28(46-34)21-24-20-25(39(42)43)12-15-27(24)37-18-16-36(2)17-19-37/h5-15,20-21,31H,4,16-19H2,1-3H3/b28-21+ |
InChI Key |
KBMCHLFCBITSKC-SGWCAAJKSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=C(C=CC(=C4)[N+](=O)[O-])N5CCN(CC5)C)S2)C6=CC=CC=C6 |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C\C4=C(C=CC(=C4)[N+](=O)[O-])N5CCN(CC5)C)/S2)C6=CC=CC=C6 |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=C(C=CC(=C4)[N+](=O)[O-])N5CCN(CC5)C)S2)C6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2E)-5-(4-METHOXYPHENYL)-2-{[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, condensation, and cyclization reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]-5-(4-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Ethyl 2-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]-5-(4-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (2E)-5-(4-METHOXYPHENYL)-2-{[2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPHENYL]METHYLIDENE}-3-OXO-7-PHENYL-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-2-nitropropionate: A simpler nitro compound with different applications.
N-[4-(4-ethyl-1-piperazinyl)-2-nitrophenyl]carbamic acid 1,1-dimethylethyl ester: Another nitro compound with a piperazine moiety.
Uniqueness
Ethyl 2-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]-5-(4-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its complex structure and potential for diverse biological activities. Its unique combination of functional groups and aromatic rings provides opportunities for various chemical modifications and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
